(6-Methylbenzo[b]thiophen-3-yl)methanol (6-Methylbenzo[b]thiophen-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 451524-35-9
VCID: VC8274334
InChI: InChI=1S/C10H10OS/c1-7-2-3-9-8(5-11)6-12-10(9)4-7/h2-4,6,11H,5H2,1H3
SMILES: CC1=CC2=C(C=C1)C(=CS2)CO
Molecular Formula: C10H10OS
Molecular Weight: 178.25 g/mol

(6-Methylbenzo[b]thiophen-3-yl)methanol

CAS No.: 451524-35-9

Cat. No.: VC8274334

Molecular Formula: C10H10OS

Molecular Weight: 178.25 g/mol

* For research use only. Not for human or veterinary use.

(6-Methylbenzo[b]thiophen-3-yl)methanol - 451524-35-9

Specification

CAS No. 451524-35-9
Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
IUPAC Name (6-methyl-1-benzothiophen-3-yl)methanol
Standard InChI InChI=1S/C10H10OS/c1-7-2-3-9-8(5-11)6-12-10(9)4-7/h2-4,6,11H,5H2,1H3
Standard InChI Key CIFANOMNOUQPIS-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C(=CS2)CO
Canonical SMILES CC1=CC2=C(C=C1)C(=CS2)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(6-Methylbenzo[b]thiophen-3-yl)methanol consists of a fused bicyclic system comprising a benzene ring and a thiophene moiety, with critical functionalization at two positions:

  • 6-Methyl group: A methyl substituent at the 6th position introduces steric and electronic effects that influence ring planarity and intermolecular interactions.

  • 3-Hydroxymethyl group: The hydroxymethyl group at the 3rd position provides a site for hydrogen bonding and further chemical modification, such as oxidation or esterification .

The molecular structure is defined by the following parameters:

PropertyValue
Molecular FormulaC10H10OS\text{C}_{10}\text{H}_{10}\text{OS}
Molecular Weight178.25 g/mol
CAS Registry Number451524-35-9

Synthetic Routes and Reaction Mechanisms

Proposed Synthesis Pathways

The synthesis of (6-Methylbenzo[b]thiophen-3-yl)methanol can be hypothesized based on methods used for related benzo[b]thiophene derivatives :

  • Thiophene Ring Formation:

    • Condensation of methyl 2-mercaptobenzoate with a methyl-substituted α-bromoacetophenone derivative in the presence of a base (e.g., KOH).

    • Intramolecular aldol condensation facilitates cyclization, followed by methanol elimination to yield the benzo[b]thiophene core.

  • Functionalization:

    • Introduction of the hydroxymethyl group via nucleophilic substitution or reduction of a precursor ketone.

A generalized reaction scheme is illustrated below:

Methyl 2-mercaptobenzoate+6-Methyl-α-bromoacetophenoneKOH, MeOH(6-Methylbenzo[b]thiophen-3-yl)methanol\text{Methyl 2-mercaptobenzoate} + \text{6-Methyl-α-bromoacetophenone} \xrightarrow{\text{KOH, MeOH}} \text{(6-Methylbenzo[b]thiophen-3-yl)methanol}

Optimization Challenges

  • Regioselectivity: Ensuring precise substitution at the 6th position requires careful control of reaction conditions, such as temperature and catalyst choice.

  • Purification: The polar hydroxymethyl group may necessitate chromatographic techniques or recrystallization from methanol/water mixtures .

Physicochemical Properties and Stability

Thermal Behavior

While experimental data for this compound are sparse, related benzo[b]thiophene derivatives exhibit melting points in the range of 118–183°C, depending on substituent effects . The methyl group at the 6th position likely enhances thermal stability compared to unsubstituted analogs.

Solubility and Partitioning

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water due to the hydrophobic thiophene ring.

  • LogP: Estimated logP\log P value of ~2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration in pharmacological contexts .

Comparative Analysis with Related Compounds

CompoundSubstituentsMolecular Weight (g/mol)Key Biological Activity
(6-Methylbenzo[b]thiophen-3-yl)methanol6-CH3_3, 3-CH2 _2OH178.25Hypothesized MAO-B inhibition
(7-Chlorobenzo[b]thiophen-2-yl)methanol7-Cl, 2-CH2 _2OH198.67Kinase inhibition
Benzo[b]thiophen-3-ol3-OH150.20MAO-B inhibition (IC50_{50} = 0.89 μM)

Key Observations:

  • Substituent Position: Activity varies significantly with substituent location; 3-hydroxyl groups favor MAO-B inhibition, while 2-hydroxymethyl groups may target kinases.

  • Electronic Effects: Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, whereas methyl groups increase lipophilicity.

Research Gaps and Future Directions

  • Synthetic Validation: Empirical synthesis and characterization of (6-Methylbenzo[b]thiophen-3-yl)methanol are needed to confirm proposed routes.

  • Biological Screening: Prioritize in vitro assays for MAO-B inhibition, antioxidant capacity, and cytotoxicity.

  • Structure-Activity Relationships: Systematic modification of methyl and hydroxymethyl groups could optimize potency and selectivity.

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